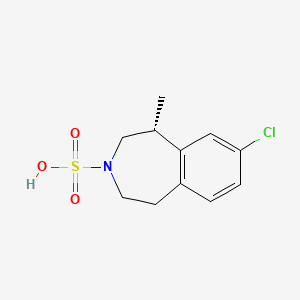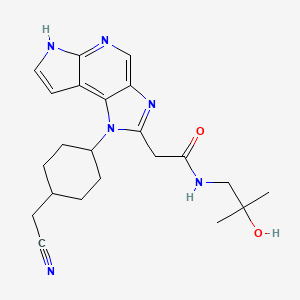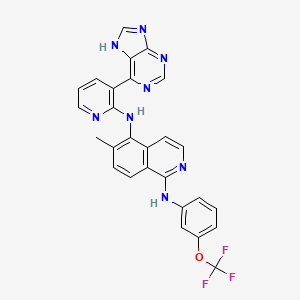
N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine
Vue d'ensemble
Description
“N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine” is a chemical compound with the molecular formula C27H19F3N8O . It is also known by the synonyms LUT014 and 2274819-46-2 .
Molecular Structure Analysis
The molecular weight of this compound is 528.5 g/mol . The IUPAC name is 6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine . The InChI code and key are available, as well as the canonical SMILES representation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Treatment of EGFRI-Induced Acneiform Rash
LUT014, a novel topically applied B-Raf inhibitor, has been granted Orphan Drug Designation by the U.S. Food and Drug Administration for the treatment of EGFR (Epidermal Growth Factor Receptor) inhibitor-induced acneiform rash . This rash is a common side effect of drugs called EGFR inhibitors, which are used to treat advanced colorectal cancer . LUT014 may prevent the rash from forming by reversing the chemical process that allows EGFR inhibitors to cause skin problems, thereby promoting healing .
Reduction of Dose-Limiting Side Effects in Anti-Cancer Therapies
LUT014 is being developed by Lutris Pharma, a clinical stage biopharmaceutical company focused on improving anti-cancer therapies by reducing dose-limiting side effects . The compound is strategically important as it reflects the significant unmet need for patients treated with EGFR inhibitors, approximately 75% of whom develop some grade of acneiform rash .
Phase 1 Trial in Metastatic Colorectal Cancer Patients
Results from a phase 1 trial of LUT014 in patients with metastatic colorectal cancer who had developed grade 2 rash demonstrated the safety of the approach as well as provided preliminary favorable efficacy results and a dose response . The trial showed that LUT014 is safe and efficacious in improving rash induced by EGFR inhibitors .
Phase 2 Clinical Trial in Metastatic Colorectal Cancer Patients
LUT014 is currently in a phase 2 clinical trial in metastatic colorectal cancer patients with EGFR inhibitor-induced acneiform lesions . The trial aims to evaluate the efficacy and safety of topically administered LUT014 .
Treatment of Radiation-Induced Dermatitis in Breast Cancer Patients
LUT014 has successfully completed a phase 1/2 study for the treatment of radiation-induced dermatitis in breast cancer patients . The study demonstrated the first evidence of treatment effectiveness by reducing the severity of dermatitis and improving patient quality of life .
Pharmacokinetics and Pharmacodynamics Studies
LUT014 has been studied for its safety, tolerability, pharmacokinetics, and preliminary efficacy . The maximum concentration (Cmax) in plasma after a single administration and after once-daily administrations for 8 days was evaluated .
Mechanism of Action Studies
LUT014 is a novel B-Raf inhibitor which is applied topically on the skin . The technology is based on harnessing the paradoxical effect of B-Raf Inhibitors on wild type epithelial cells thus overriding MAP Kinase pathway inhibition . By reversing the inhibitory effect of EGFR inhibitors on downstream proteins in the skin cells, LUT014 is developed to reduce dose-limiting acneiform lesions associated with EGFR Inhibitors treatment .
Future Applications
LUT014 is being investigated for future applications in other dermatological conditions related to EGFR inhibitors. The ongoing research and development of LUT014 could potentially bring this important treatment to patients faster .
Mécanisme D'action
Target of Action
LUT014, also known as LUT-014 or N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine, primarily targets the B-Raf protein . B-Raf is a protein encoded by the BRAF gene and is a downstream effector component of the Epidermal Growth Factor Receptor (EGFR) signaling pathway .
Mode of Action
LUT014 is a novel B-Raf inhibitor . It is applied topically on the skin . The technology is based on harnessing the paradoxical effect of B-Raf inhibitors on wild-type epithelial cells, thus overriding MAP Kinase pathway inhibition . By reversing the inhibitory effect of EGFR inhibitors on downstream proteins in the skin cells, LUT014 is developed to reduce dose-limiting acneiform lesions associated with EGFR Inhibitors treatment .
Biochemical Pathways
The EGFR signaling pathway is one of the most important pathways that regulate growth, survival, proliferation, and differentiation of cells . B-Raf is a downstream effector component of this pathway . Overactivation of EGFR has been observed in various cancers, leading to downstream phosphorylation and activation of the MAPK pathway . LUT014, by inhibiting B-Raf, can influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of LUT014 have been studied in a phase 1 clinical trial . LUT014 is topically applied once a day for 4 weeks in metastatic colorectal cancer patients with EGFR Inhibitors induced acneiform lesions . The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of LUT014 .
Result of Action
The application of LUT014 can lead to a decrease in acneiform lesions associated with EGFR Inhibitors treatment . In cases where the B-Raf protein is mutated, inhibiting this pathway induces cell apoptosis and reduces tumor size . Conversely, blocking the same pathway in normal, non-mutated cells activates the MAPK pathway, promoting cell growth .
Action Environment
The action of LUT014 can be influenced by various environmental factors. For instance, the dermal toxicity caused by EGFR inhibitors can lead to dose reduction or even discontinuation of the treatment . LUT014, by reducing the severity of acneiform lesions, can improve the quality of life for patients who are being treated with EGFR inhibitors .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPYULHBUBXPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine | |
CAS RN |
2274819-46-2 | |
| Record name | LUT-014 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274819462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LUT-014 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4E4I523RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of LUT014?
A: While the provided abstracts don't explicitly detail the mechanism of action, the title mentioning "BRAF Inhibitor" [] suggests that LUT014 likely exerts its effects by inhibiting the BRAF protein. BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. Inhibiting BRAF can disrupt this pathway, potentially leading to therapeutic benefits in conditions where this pathway is dysregulated.
Q2: What clinical applications are being investigated for LUT014?
A2: The research highlights LUT014's potential in treating dermatological conditions:
- Radiation-induced dermatitis in breast cancer patients: One study investigates LUT014's efficacy as a topical treatment for radiation-induced dermatitis in breast cancer patients. [, ] This suggests potential for alleviating a common and often debilitating side effect of radiation therapy.
- EGFR inhibitor-induced acneiform lesions in metastatic colorectal cancer: Another study examines LUT014's use in managing acneiform lesions, a side effect of EGFR inhibitor treatment in metastatic colorectal cancer patients. [] This points towards its potential in improving the tolerability and quality of life for patients undergoing cancer treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



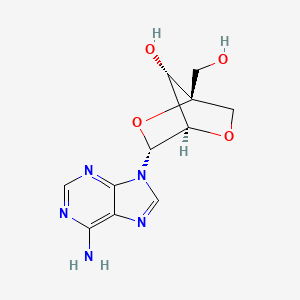
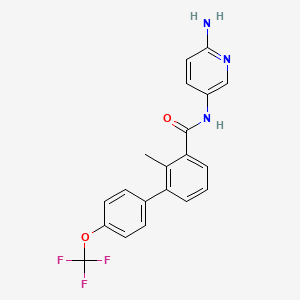
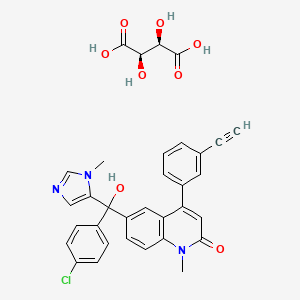


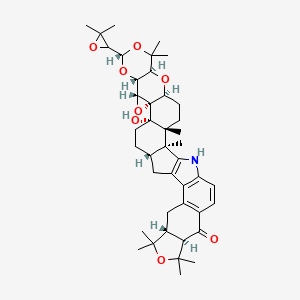
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
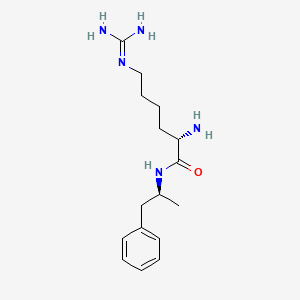
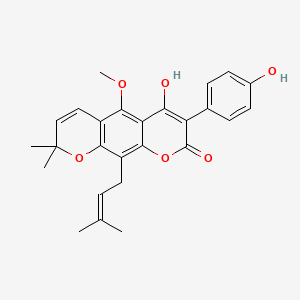
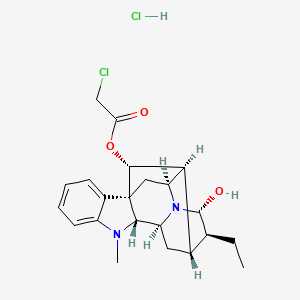
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
